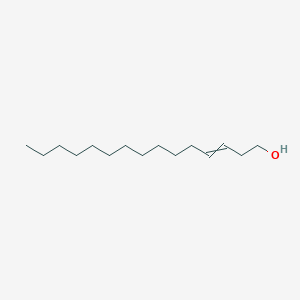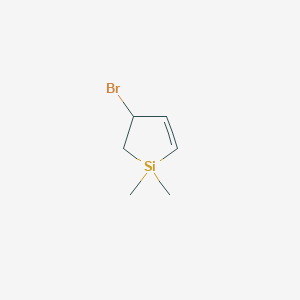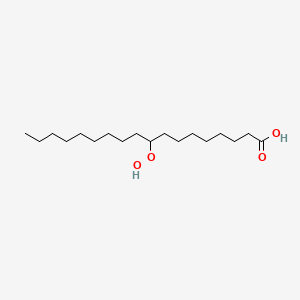
9-Hydroperoxyoctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroperoxyoctadecanoic acid typically involves the oxidation of octadecanoic acid. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, to introduce the hydroperoxide group at the desired position. The reaction is usually carried out under mild conditions to prevent over-oxidation and degradation of the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where octadecanoic acid is reacted with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Hydroperoxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 9-oxo-octadecanoic acid.
Reduction: Reduction of the hydroperoxide group can yield 9-hydroxy-octadecanoic acid.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
- 9-oxo-octadecanoic acid
- 9-hydroxy-octadecanoic acid
- Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
9-Hydroperoxyoctadecanoic acid has several applications in scientific research:
- Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
- Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular membranes.
- Medicine: Research is ongoing to explore its potential as a biomarker for oxidative stress-related diseases.
- Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-Hydroperoxyoctadecanoic acid involves its ability to undergo redox reactions. The hydroperoxide group can participate in electron transfer processes, leading to the formation of reactive oxygen species (ROS). These ROS can interact with cellular components, such as lipids, proteins, and nucleic acids, leading to oxidative damage. The compound’s reactivity with ROS makes it a valuable tool for studying oxidative stress and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
- 9-Hydroxy-octadecanoic acid
- 9-oxo-octadecanoic acid
- 13-Hydroperoxyoctadecanoic acid
Comparison:
- 9-Hydroperoxyoctadecanoic acid vs. 9-Hydroxy-octadecanoic acid: The former has a hydroperoxide group, making it more reactive and capable of generating ROS, while the latter has a hydroxyl group, making it less reactive.
- This compound vs. 9-oxo-octadecanoic acid: The hydroperoxide group in this compound can be further oxidized to form the oxo group in 9-oxo-octadecanoic acid.
- This compound vs. 13-Hydroperoxyoctadecanoic acid: Both compounds have hydroperoxide groups, but at different positions on the carbon chain, leading to differences in their reactivity and biological effects.
Eigenschaften
CAS-Nummer |
45266-55-5 |
|---|---|
Molekularformel |
C18H36O4 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
9-hydroperoxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h17,21H,2-16H2,1H3,(H,19,20) |
InChI-Schlüssel |
MFKSJJRHFQTBDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)
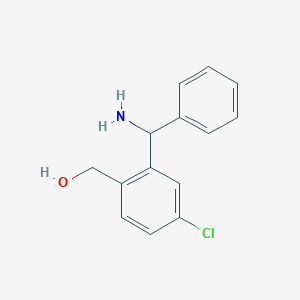

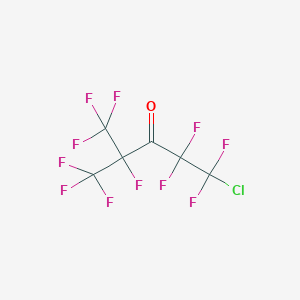
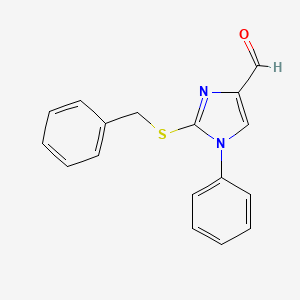
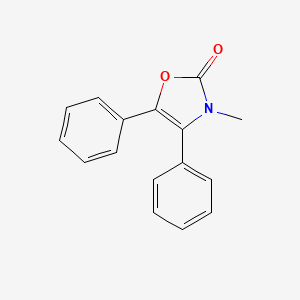
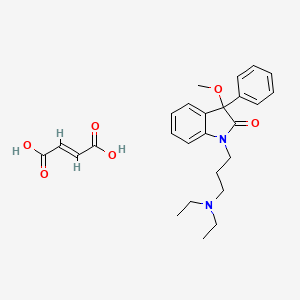
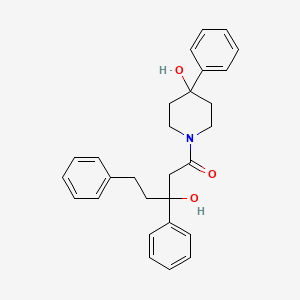
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
